molecular formula C3H5B B1265445 2-Bromopropene CAS No. 557-93-7

2-Bromopropene

Cat. No.: B1265445
CAS No.: 557-93-7
M. Wt: 120.98 g/mol
InChI Key: PHMRPWPDDRGGGF-UHFFFAOYSA-N
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Description

2-Bromopropene, also known as isopropenyl bromide, is a halogenated hydrocarbon with the molecular formula C3H5Br. It is a colorless liquid that is used primarily as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a bromine atom and a double bond in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromopropene can be synthesized through the dehydrohalogenation of 1,2-dibromopropane. The reaction involves heating 1,2-dibromopropane with a strong base such as sodium hydroxide or potassium hydroxide in ethanol. The reaction proceeds via an elimination mechanism, resulting in the formation of this compound and the removal of hydrogen bromide.

Industrial Production Methods

In an industrial setting, this compound is typically produced by the bromination of propene. This process involves the addition of bromine to propene in the presence of a catalyst, followed by dehydrohalogenation to yield this compound. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromopropene undergoes a variety of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of propene.

    Elimination Reactions: When treated with strong bases, this compound can undergo dehydrohalogenation to form propene.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.

    Bases: Sodium hydroxide and potassium hydroxide are commonly used in elimination reactions.

    Electrophiles: Bromine, chlorine, and hydrogen halides are typical electrophiles for addition reactions.

Major Products Formed

    Propene: Formed through elimination and substitution reactions.

    Dihalogenated Compounds: Formed through addition reactions with halogens.

    Haloalkanes: Formed through addition reactions with hydrogen halides.

Scientific Research Applications

2-Bromopropene is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Chemical Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.

Mechanism of Action

The reactivity of 2-bromopropene is primarily due to the presence of the bromine atom and the double bond. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom and a hydrogen atom are removed to form a double bond. In addition reactions, the double bond reacts with electrophiles to form new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

2-Bromopropene can be compared with other halogenated alkenes such as:

    1-Bromopropene: Similar in structure but with the bromine atom on the first carbon.

    3-Bromopropene: The bromine atom is on the third carbon, resulting in different reactivity.

    2-Chloropropene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

This compound is unique due to its specific reactivity profile, which makes it valuable in various synthetic applications.

Properties

IUPAC Name

2-bromoprop-1-ene
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InChI

InChI=1S/C3H5Br/c1-3(2)4/h1H2,2H3
Source PubChem
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InChI Key

PHMRPWPDDRGGGF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H5Br
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DSSTOX Substance ID

DTXSID8060325
Record name 1-Propene, 2-bromo-
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Molecular Weight

120.98 g/mol
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Physical Description

Colorless liquid with a pungent odor; [Alfa Aesar MSDS]
Record name 2-Bromo-1-propene
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CAS No.

557-93-7
Record name 2-Bromopropene
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Record name 1-Propene, 2-bromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromopropene
Reactant of Route 2
2-Bromopropene
Reactant of Route 3
2-Bromopropene
Reactant of Route 4
2-Bromopropene
Reactant of Route 5
2-Bromopropene
Reactant of Route 6
2-Bromopropene
Customer
Q & A

Q1: What is the molecular formula and weight of 2-bromopropene?

A1: this compound has the molecular formula C3H5Br and a molecular weight of 120.98 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have investigated the vibrational spectra of eight isotopic species of this compound and determined the force constants. [] Additionally, studies have explored its microwave spectrum [] and photoelectron spectra. [] The infrared multiphoton-dissociation spectra of its molecular ion have also been obtained. []

Q3: How does this compound react with hypohalous acids?

A3: this compound reacts with hypohalous acids, such as hypochlorous acid, primarily forming bromoacetone and 2,3-dichloropropene. [, ] This reaction involves chlorine exchange, which is reduced by increasing silver ion concentration. []

Q4: Can this compound be used in palladium-catalyzed cross-coupling reactions?

A4: Yes, palladium-catalyzed cross-coupling reactions of this compound with amines have been reported as a method for synthesizing enamines and imines. [] This reaction expands the applicability of palladium-catalyzed C-N bond-forming reactions. []

Q5: How does the presence of a copper(II) salt affect the photolysis of this compound?

A5: The presence of a copper(II) salt during the photolysis of this compound, and other vinyl halides, leads to a significant increase in the formation of ionic products. [] This is attributed to the copper(II) salt reacting with the vinyl radical, forming a vinylcopper intermediate that subsequently generates ionic species. []

Q6: How is this compound used in the synthesis of 2-methylenecyclopropanecarboxylic acid ethyl ester?

A6: this compound reacts with ethyl diazoacetate in a rhodium acetate-catalyzed cyclopropanation. Subsequent elimination with sodium hydride yields 2-methylenecyclopropanecarboxylic acid ethyl ester. [] This ester serves as a building block for various nucleoside analogs and the synthesis of (±)-hypoglycin A and synadenol enantiomers. []

Q7: Can this compound be utilized in the preparation of amino acids?

A7: Yes, this compound can be employed in a synthetic route to amino acids. One approach involves the copper-catalyzed allylation of a serine-derived organozinc reagent with this compound. [] This is followed by hydroboration and subsequent Suzuki coupling with various aromatic halides, ultimately yielding protected amino acids. []

Q8: How does this compound react in the gas phase with ammonia?

A8: The gas-phase reaction of the this compound radical cation with ammonia predominantly results in the substitution of the bromine atom by NH3. [] This occurs via an addition-elimination mechanism, which effectively competes with the exothermic deprotonation pathway. []

Q9: What computational studies have been performed on this compound?

A9: Theoretical studies have investigated the unimolecular decomposition of this compound. [] These studies typically involve high-level calculations to explore reaction pathways and energetics. Furthermore, ab initio calculations have been used to determine the thermochemistry of reactions involving this compound, including those with ammonia. []

Q10: What are the primary decomposition pathways of this compound?

A10: Photodissociation of this compound at 193 nm leads to four primary decomposition pathways: C-Br bond fission yielding the 2-nitro-2-propyl radical, HBr elimination yielding 2-nitropropene, C-N bond fission yielding the 2-bromo-2-propyl radical, and HONO elimination yielding this compound. [] The resulting 2-nitro-2-propyl radicals can further dissociate exothermically to NO and acetone. []

Q11: What is known about the thermal decomposition of this compound?

A11: Thermal decomposition studies of this compound in a single pulse shock tube reveal propyne and allene as the sole products across all experimental conditions. [] Kinetic studies using a static system showed that the decomposition is homogeneous and unimolecular, with propyne being the major product. []

Q12: What are some alternative reagents to this compound?

A12: Depending on the specific application, alternative reagents such as 2-chloropropene or allyl bromide might be considered. For instance, allyl bromide has been used in conjunction with a higher-order organocuprate to synthesize 2-methoxy-1,4-pentadiene, which can be further converted to a ketal intermediate in the synthesis of frontalin. []

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